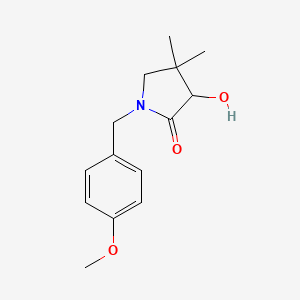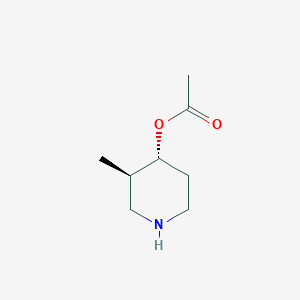
Oxetane-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxetane-3-carbonyl chloride is an organic compound featuring a four-membered oxetane ring with a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
Oxetane-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of oxetane with phosgene (COCl₂) under controlled conditions. This reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition .
Another method involves the use of oxetane-3-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient production of this compound on a larger scale .
化学反应分析
Types of Reactions
Oxetane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxetane-3-carboxylic acid and hydrochloric acid.
Reduction: Reduction of this compound can yield oxetane-3-methanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Hydrolysis: Oxetane-3-carboxylic acid.
Reduction: Oxetane-3-methanol.
科学研究应用
Oxetane-3-carbonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: Employed in the development of advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of oxetane-3-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the oxetane moiety into target molecules .
相似化合物的比较
Similar Compounds
Oxetane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Oxetane-3-methanol: Contains a hydroxyl group instead of a carbonyl chloride.
Oxetan-3-one: Features a ketone group at the third position of the oxetane ring.
Uniqueness
Oxetane-3-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C4H5ClO2 |
|---|---|
分子量 |
120.53 g/mol |
IUPAC 名称 |
oxetane-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2 |
InChI 键 |
SJROKWJOHHGXEO-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



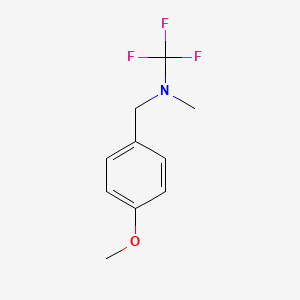
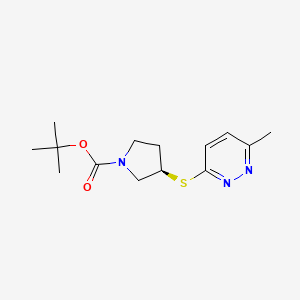
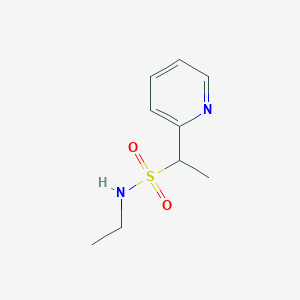
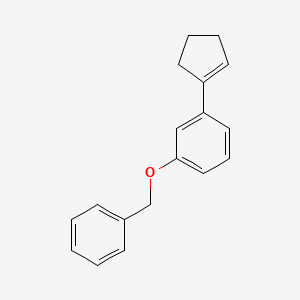
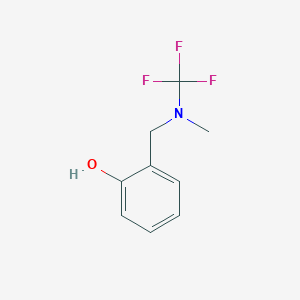
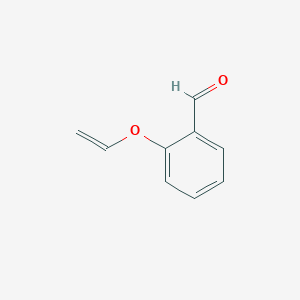
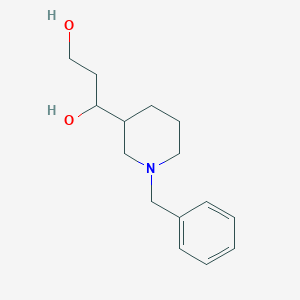

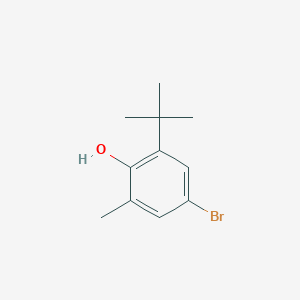
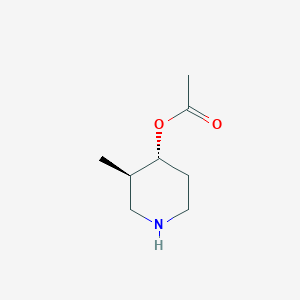
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
